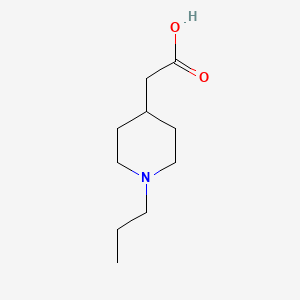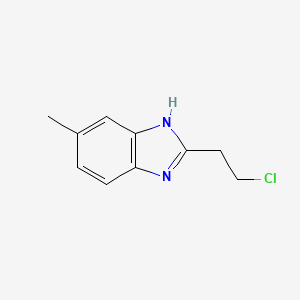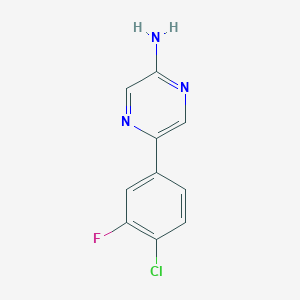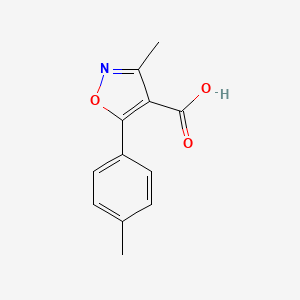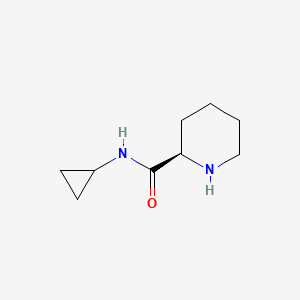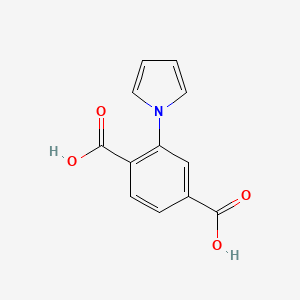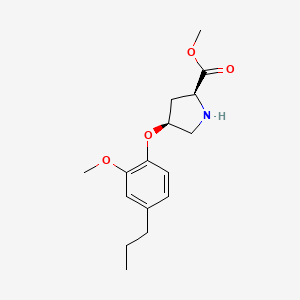
Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate is a chemical compound that has garnered attention in various scientific fields This compound, due to its intricate structure and reactivity, offers potential applications in chemistry, biology, and medicine
Métodos De Preparación
Synthetic routes and reaction conditions
Initial Synthesis: : The compound can be synthesized starting from commercially available precursors. The synthesis typically involves several steps, including the formation of the pyrrolidine ring and subsequent modification to incorporate the phenoxy and methoxy groups.
Reaction Conditions: : The reactions usually require specific conditions such as controlled temperature, pH, and the use of catalysts. For instance, the esterification process might necessitate the presence of a strong acid catalyst.
Industrial production methods: : The industrial production of Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate would likely involve scaling up the laboratory synthesis methods. Key considerations would include optimizing the yield, reducing costs, and ensuring the purity of the final product. Batch or continuous flow processes could be employed depending on the required scale.
Análisis De Reacciones Químicas
Types of reactions
Oxidation: : This compound can undergo oxidation reactions, where it might lose electrons and gain oxygen, leading to the formation of oxidized products.
Reduction: : Conversely, it can also participate in reduction reactions, gaining electrons and losing oxygen.
Common reagents and conditions
Oxidizing agents: : Common oxidizing agents such as potassium permanganate or hydrogen peroxide could be used under specific conditions.
Reducing agents: : Agents like lithium aluminum hydride or sodium borohydride might be employed for reduction.
Major products formed: : The products formed depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to serve as a building block in organic synthesis.
Biology: : Researchers explore its potential as a biochemical tool to study various biological pathways. Its interactions with biological molecules can provide insights into cellular processes.
Medicine: : Preliminary studies suggest potential pharmaceutical applications, including as a lead compound for drug development. Its activity against certain biological targets could make it a candidate for therapeutic agents.
Industry: : Beyond research labs, this compound could find applications in industrial processes, including the manufacturing of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate exerts its effects involves its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modifying their activity. This binding can initiate a cascade of biochemical events within cells, influencing various pathways and resulting in observable effects.
Comparación Con Compuestos Similares
When comparing this compound with others, several factors highlight its uniqueness:
Structural Features: : The presence of the methoxy and propyl groups attached to the phenoxy moiety distinguishes it from similar compounds, potentially altering its reactivity and binding properties.
Reactivity: : Its specific arrangement of functional groups might offer different reactivity patterns compared to closely related compounds.
List of similar compounds
Methyl 4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate
Ethyl 4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate
Methyl 4-(2-ethoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-4-5-11-6-7-14(15(8-11)19-2)21-12-9-13(17-10-12)16(18)20-3/h6-8,12-13,17H,4-5,9-10H2,1-3H3/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRRUBICVCEZIX-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine](/img/structure/B1384873.png)
